Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate

Catalog No.
S13508888
CAS No.
M.F
C18H17Cl2FO4
M. Wt
387.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-...

Product Name

Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate

IUPAC Name

ethyl 3-chloro-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzoate

Molecular Formula

C18H17Cl2FO4

Molecular Weight

387.2 g/mol

InChI

InChI=1S/C18H17Cl2FO4/c1-3-23-16-8-12(18(22)24-4-2)7-15(20)17(16)25-10-11-5-6-13(21)9-14(11)19/h5-9H,3-4,10H2,1-2H3

InChI Key

WGYJPUXZELKNOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=C(C=C(C=C2)F)Cl

Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a synthetic organic compound notable for its complex structure, which includes multiple functional groups such as chloro, fluoro, and ethoxy. This compound has attracted attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. The molecular formula of this compound is C18H17Cl2FO4, with a molecular weight of 387.2 g/mol. Its unique structure allows it to participate in a variety of

.3-fluorobenzyl chlorideC7H6ClFRelated compound with similar functional groups; used in organic synthesis.Ethyl 3-bromo-4-(2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoateC18H17BrClFO4Similar structure but differs by bromine substitution instead of chlorine .

The presence of both chloro and fluoro groups alongside ethoxy functionalities sets Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate apart from these related compounds, contributing to its distinct chemical behavior and potential applications.

Research indicates that Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate may exhibit biological activity, particularly as an inhibitor of certain enzymes such as tyrosinase. Tyrosinase plays a crucial role in melanin production; thus, inhibiting this enzyme could have implications for skin-related conditions and cosmetic applications. Additionally, the compound has been investigated for potential anti-inflammatory and anti-cancer properties, suggesting its relevance in therapeutic contexts.

The synthesis of Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate typically involves several steps:

  • Preparation of 2-chloro-4-fluorobenzyl Alcohol: This intermediate can be synthesized by reducing 2-chloro-4-fluorobenzaldehyde using sodium borohydride.
  • Formation of 2-chloro-4-fluorobenzyl Chloride: The alcohol is converted to the corresponding chloride using thionyl chloride.
  • Etherification: The 2-chloro-4-fluorobenzyl chloride is reacted with 3-chloro-5-ethoxybenzoic acid in the presence of a base like potassium carbonate to form the desired ether linkage .

This multi-step synthesis underscores the complexity of producing this compound.

Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor and therapeutic agent.
  • Material Science: Used in the development of new materials with specific chemical properties.
  • Organic Synthesis: Serves as a building block for more complex molecules.

These applications reflect its importance in both research and industry.

Studies on Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate's interactions with biological targets are crucial for understanding its mechanism of action. For instance, as a tyrosinase inhibitor, it may bind to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, which is essential for melanin production. Such interactions are vital for evaluating its therapeutic potential and safety profile.

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Exact Mass

386.0487926 g/mol

Monoisotopic Mass

386.0487926 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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